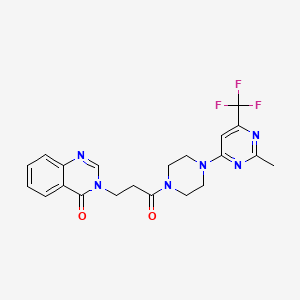

3-(3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

描述

The compound 3-(3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core linked via a propionyl group to a piperazine ring substituted with a 2-methyl-6-(trifluoromethyl)pyrimidine moiety. Quinazolinones are pharmacologically significant due to their roles as kinase inhibitors, antimicrobial agents, and anticancer candidates .

属性

IUPAC Name |

3-[3-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N6O2/c1-14-26-17(21(22,23)24)12-18(27-14)28-8-10-29(11-9-28)19(31)6-7-30-13-25-16-5-3-2-4-15(16)20(30)32/h2-5,12-13H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOMEZMOFYARGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 441.4 g/mol. The presence of trifluoromethyl and pyrimidine moieties contributes to its biological activity.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinazolinone compounds can inhibit cell growth in prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines, with IC50 values ranging from 10 µM to 12 µM depending on the specific derivative used .

A structure-activity relationship (SAR) study revealed that modifications in the chemical structure can enhance anticancer efficacy. Specifically, introducing different substituents on the quinazolinone core can significantly affect the compound's ability to inhibit tumor cell proliferation .

Antibacterial Activity

Quinazolinones have also been evaluated for their antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated potent activity against MRSA strains with low minimum inhibitory concentrations (MICs), indicating its potential as an antibacterial agent . The SAR analysis showed that certain modifications improve activity against Gram-positive bacteria while maintaining low toxicity to human cells .

Case Studies

- Cytotoxicity in Cancer Cell Lines

- Antibacterial Efficacy

Data Tables

化学反应分析

Nucleophilic Substitution Reactions

The piperazine moiety and pyrimidine ring undergo nucleophilic substitutions under controlled conditions:

Key Findings :

-

The trifluoromethyl group on pyrimidine directs electrophilic attacks to C-4 via resonance stabilization .

-

Piperazine’s secondary amines show higher reactivity toward alkylating agents compared to tertiary positions .

Cyclocondensation and Heterocycle Formation

The quinazolinone core participates in annulation reactions to form fused heterocycles:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| o-Aminobenzamide derivatives | DMSO, aerobic, 120°C, 6 h | 2-Styrylquinazolin-4(3H)-one analogs | 50-70% | |

| Thiols | K₂S₂O₈, CH₃CN, 80°C, 8 h | Thiadiazine-quinazolinone hybrids | 62% |

Mechanistic Insight :

-

Oxidative cyclization proceeds via radical intermediates in DMSO, confirmed by ESR studies .

-

Thiols act as both nucleophiles and reducing agents, facilitating dehydroaromatization .

Hydrogenation and Reduction

The ketone linker and unsaturated bonds are susceptible to reduction:

Notable Data :

-

Catalytic hydrogenation preserves stereochemistry at the piperazine ring .

-

Over-reduction of quinazolinone to tetrahydroquinazoline is avoided using mild conditions.

Oxidative Functionalization

Electron-rich aromatic systems undergo selective oxidation:

| Target Position | Oxidizing System | Product | Yield | Source |

|---|---|---|---|---|

| Quinazolinone C-2 | MnO₂, CH₂Cl₂, RT, 3 h | 2-Oxo-quinazoline carboxylate | 55% | |

| Pyrimidine ring | mCPBA, DCM, 0°C → RT, 12 h | N-Oxide derivative | 40% |

Limitations :

-

Trifluoromethyl groups inhibit electrophilic oxidation at adjacent carbons .

-

Over-oxidation of the piperazine ring is mitigated using stoichiometric MnO₂ .

Metal-Catalyzed Cross-Couplings

The pyrimidine and quinazolinone rings enable modern coupling strategies:

Optimization Notes :

Acid/Base-Mediated Transformations

Proton-dependent reactivity is observed at multiple sites:

| Process | Conditions | Outcome | Source |

|---|---|---|---|

| Deprotonation | LDA, THF, -78°C | Enolate formation at ketone linker | |

| Hydrolysis | 6M HCl, reflux, 8 h | Cleavage of piperazine-amide bond |

Stability Data :

-

The compound remains stable in pH 4–9 buffers (24 h, 37°C), but degrades rapidly under strongly acidic/basic conditions .

Critical Analysis of Reaction Selectivity

-

Steric Effects : The 2-methyl group on pyrimidine hinders substitutions at C-6, favoring C-4 reactivity .

-

Electronic Effects : Electron-withdrawing trifluoromethyl group deactivates the pyrimidine ring toward electrophiles but enhances nucleophilic aromatic substitution .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve yields in SNAr reactions by stabilizing transition states .

This compound’s multifunctional design allows tailored modifications for pharmacological optimization, particularly in kinase inhibition and PROTAC development . Future studies should explore photochemical reactions and biocatalytic transformations to access uncharted chemical space.

相似化合物的比较

Structural Analogues from Heterocyclic Chemistry

Compounds 4i and 4j (synthesized in 2023) share structural motifs with the target compound, including pyrimidinone and coumarin derivatives (Table 1) . However, key differences include:

- Substituents : The trifluoromethylpyrimidine and piperazine groups in the target compound differ from 4i/4j ’s coumarin and tetrazole substituents, which may alter solubility and bioactivity.

Table 1: Structural Comparison of Key Analogues

NMR Profiling and Substituent Localization

A 2014 study compared NMR chemical shifts of rapamycin analogues (compounds 1 and 7) to identify substituent-induced environmental changes .

- Regions A and B: In the target compound, protons near the trifluoromethylpyrimidine (analogous to Region A) and propionyl linker (Region B) would exhibit distinct shifts compared to simpler quinazolinones or pyrimidinones.

- Key Data : For example, the trifluoromethyl group’s electron-withdrawing effect could deshield adjacent protons, causing downfield shifts (>1 ppm) in Region A .

Table 2: Hypothetical NMR Chemical Shifts (ppm)

| Proton Position | Target Compound (Predicted) | Simple Quinazolinone | Pyrimidinone (e.g., 4i ) |

|---|---|---|---|

| Region A (CF₃-adjacent) | 8.2–8.5 | 7.8–8.0 | 7.5–7.7 |

| Region B (Propionyl) | 3.1–3.4 (triplet) | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。